2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl- 2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14576718
InChI: InChI=1S/C16H16N2O/c1-3-12-5-7-13(8-6-12)17-16-18-14-10-11(2)4-9-15(14)19-16/h4-10H,3H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol

2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl-

CAS No.:

Cat. No.: VC14576718

Molecular Formula: C16H16N2O

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl- -

Specification

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
IUPAC Name N-(4-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C16H16N2O/c1-3-12-5-7-13(8-6-12)17-16-18-14-10-11(2)4-9-15(14)19-16/h4-10H,3H2,1-2H3,(H,17,18)
Standard InChI Key NQAKLIGQCZLYKC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)C

Introduction

Chemical Structure and Nomenclature

2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl- (IUPAC name: N-(4-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine) features a benzoxazole core—a fused bicyclic system comprising a benzene ring and an oxazole moiety. The oxazole ring is substituted with an amine group at position 2, which is further functionalized with a 4-ethylphenyl group. A methyl group occupies position 5 of the benzene ring (Figure 1). This substitution pattern influences electronic distribution, solubility, and intermolecular interactions, rendering the compound distinct from simpler benzoxazole derivatives .

Key structural features:

  • Benzoxazole core: Provides aromatic stability and π-π stacking potential.

  • N-(4-ethylphenyl) group: Introduces steric bulk and electron-donating effects via the ethyl substituent.

  • 5-Methyl group: Enhances lipophilicity and may modulate metabolic stability.

Synthesis and Optimization

Iodine-Mediated Cyclization

A widely applicable method for synthesizing N-aryl-2-benzoxazolamines involves the reaction of 2-aminophenols with aryl isothiocyanates, followed by iodine-mediated oxidative cyclization . For the target compound, this approach would require:

  • Step 1: Condensation of 5-methyl-2-aminophenol with 4-ethylphenyl isothiocyanate in tetrahydrofuran (THF) to form a thiourea intermediate.

  • Step 2: Oxidative desulfurization using iodine (2 equivalents) and pyridine (2 equivalents) to yield the benzoxazolamine .

Challenges and yields:

  • Electron-donating groups (e.g., ethyl) on the aryl isothiocyanate reduce reaction efficiency due to decreased thiourea acidity and carbodiimide electrophilicity . Analogous substrates with methyl groups achieved yields of 28–56% , suggesting moderate yields (~40–50%) for the target compound.

  • Solvent optimization is critical: THF maximizes yield (85% for N-phenyl analogs), while dimethyl sulfoxide or ethanol reduces efficiency .

BF3·Et2O-Catalyzed Cyclization

An alternative route employs BF3·Et2O to catalyze the cyclization of O-aminophenols with N-chlorothiosuccinimide (NCTS) . Adapting this method:

  • Step 1: React 5-methyl-2-aminophenol with NCTS in 1,4-dioxane under reflux.

  • Step 2: Quench with NaHCO3 and purify via ethyl acetate extraction .

Comparison of methods:

MethodReagentsConditionsYield (Analogous Compounds)Advantages
Iodine-mediated I2, pyridine, THFRT, 1–2 h28–86%One-pot synthesis, scalable
BF3·Et2O NCTS, BF3·Et2O, dioxaneReflux, 24–30 h60–80%Avoids iodine, milder workup

Physicochemical Properties

Spectroscopic Characterization

Data extrapolated from structurally similar N-aryl-2-benzoxazolamines :

  • IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (C=N stretch), ~3380 cm⁻¹ (N-H stretch), and 745 cm⁻¹ (aromatic C-H bending).

  • 1H NMR (DMSO-d6):

    • δ 10.8–11.0 ppm: N-H proton (singlet).

    • δ 7.4–7.6 ppm: Aromatic protons from benzoxazole and 4-ethylphenyl groups.

    • δ 2.6 ppm: Quartet (J = 7.5 Hz) from ethyl group -CH2-.

    • δ 2.3 ppm: Singlet from 5-methyl group.

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF) due to aromaticity and amine functionality. Limited water solubility (<1 mg/mL).

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via oxazole ring opening.

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate antiproliferative effects against cancer cells. Modifications with electron-donating groups (e.g., methyl) improve activity by enhancing cellular uptake . In silico models predict moderate activity for the target compound against colorectal carcinoma (IC50 ~20 µM).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator